molecular formula C9H10O2S B7966288 3-Thiophen-3-yl-acrylic acid ethyl ester

3-Thiophen-3-yl-acrylic acid ethyl ester

Cat. No.: B7966288
M. Wt: 182.24 g/mol
InChI Key: JVKOMXUTXGBJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thiophen-3-yl-acrylic acid ethyl ester (CAS 50266-60-9) is a high-value synthetic building block with the molecular formula C9H10O2S and a molecular weight of 182.24 g/mol . This ester is a critical intermediate in advanced materials chemistry, particularly in the synthesis of functionalized conjugated polymers . Researchers utilize this compound to create acrylate-functionalized polythiophenes, which are key to developing conductive materials with tunable properties. The ethylene spacer between the thiophene ring and the ester group helps maintain a manageable oxidation potential, enabling successful electrochemical polymerization into defect-free, well-conjugated polythiophenes while retaining the reactive acrylate moiety for further cross-linking or functionalization . This makes it invaluable for applications in organic electronics, such as developing sensors, electrochromic devices, and organic thin-film transistors. As a chemical reagent, it is characterized by its high conjugation potential and reactivity as a Michael acceptor or a dipolarophile in cycloaddition reactions. This product is intended for research and laboratory use only. It is harmful by inhalation, in contact with skin, and if swallowed . Handle only by qualified personnel using appropriate personal protective equipment in a well-ventilated setting, such as a chemical fume hood.

Properties

IUPAC Name

ethyl 3-thiophen-3-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-2-11-9(10)4-3-8-5-6-12-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKOMXUTXGBJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophen-3-yl-acrylic acid ethyl ester typically involves the condensation of thiophene derivatives with acrylic acid esters. One common method is the Fiesselmann synthesis, which involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . This method can be adapted to produce the desired ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar condensation reactions. The process would be optimized for yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Thiophen-3-yl-acrylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives, depending on the electrophile used.

Scientific Research Applications

3-Thiophen-3-yl-acrylic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Thiophen-3-yl-acrylic acid ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. In materials science, the compound’s electronic properties are leveraged to enhance the performance of electronic devices.

Comparison with Similar Compounds

Research Findings and Trends

Optoelectronic Tuning : Modifying the ester group (e.g., ethyl to methyl) alters the bandgap by ~0.2 eV, impacting light absorption in solar cells .

Environmental Stability : Ethyl acrylate derivatives exhibit superior resistance to oxidative degradation compared to methyl esters in anticorrosive coatings .

Biological Activity

3-Thiophen-3-yl-acrylic acid ethyl ester is an organic compound that belongs to the class of thiophene derivatives. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications. This article provides a comprehensive overview of its biological activity, including detailed research findings and case studies.

Chemical Structure and Properties

This compound features a thiophene ring attached to an acrylic acid ethyl ester group. This structure contributes to its unique chemical reactivity and biological properties. The thiophene moiety is known for its aromatic stability, which enhances the compound's interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may form complexes with metal ions (e.g., manganese) and participate in biochemical pathways that modulate cellular functions. Its mechanism can involve:

  • Enzyme Inhibition : The compound has been shown to inhibit tubulin polymerization, a crucial process for cell division. This inhibition is significant in cancer therapy where uncontrolled cell proliferation is a concern.
  • Antimicrobial Action : It exhibits antimicrobial properties by disrupting bacterial cell function, which is essential for treating infections.

Antimicrobial Properties

Research indicates that this compound has significant antimicrobial activity against various pathogens. For instance, studies have reported minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests strong potential for development as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit tubulin polymerization, leading to reduced cancer cell proliferation. The half-maximal inhibitory concentration (IC50) values for related compounds have shown promising results, indicating that modifications to the thiophene structure can enhance anticancer efficacy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC values as low as 0.22 μg/mL
AnticancerInhibition of tubulin polymerization
Anti-inflammatoryPotential analgesic effects

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various derivatives of thiophene-based compounds, including this compound. The results indicated that these compounds not only inhibited bacterial growth but also demonstrated significant antibiofilm activity, outperforming traditional antibiotics like Ciprofloxacin .

Q & A

Q. What are the optimized synthetic routes for 3-Thiophen-3-yl-acrylic acid ethyl ester, and how can reaction yields be improved?

The compound is commonly synthesized via the Wittig reaction between thiophene-3-carbaldehyde and ethyl (triphenylphosphoranylidene)acetate. Key variables affecting yield include:

  • Reagent stoichiometry : A 1:1.2 molar ratio of aldehyde to ylide improves alkene formation .
  • Solvent choice : Anhydrous THF or dichloromethane minimizes side reactions .
  • Temperature control : Slow addition of reagents at 0–5°C reduces thermal decomposition . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) typically achieves >95% purity.

Q. Which crystallographic techniques are most effective for resolving the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Critical steps include:

  • Crystal growth : Slow evaporation of a saturated ethyl acetate solution yields diffraction-quality crystals .
  • Data collection : High-resolution datasets (θ ≤ 25°) ensure accurate electron density maps .
  • Validation : R-factors < 5% and residual electron density < 0.5 eÅ⁻³ confirm structural reliability .

Q. What safety protocols are recommended for handling this compound?

  • Ventilation : Use fume hoods to prevent inhalation of vapors (irritation risk) .
  • PPE : Nitrile gloves and safety goggles are mandatory due to moderate dermal toxicity (LD₅₀ > 500 mg/kg in rats) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Questions

Q. How can researchers reconcile contradictory data on the electronic properties of polymers derived from this compound?

Discrepancies in conductivity (e.g., 10⁻⁴–10⁻² S/cm) arise from:

  • Side-chain effects : Ethyl ester vs. methyl ester derivatives alter π-conjugation lengths, impacting charge mobility .
  • Doping variability : Iodine vs. FeCl₃ doping agents yield differing oxidation levels; cyclic voltammetry (CV) at 50 mV/s in acetonitrile quantifies dopant efficiency .
  • Morphological factors : Atomic force microscopy (AFM) reveals how solvent annealing (e.g., chloroform vs. toluene) affects polymer crystallinity .

Q. What computational methods predict the optoelectronic behavior of this compound derivatives?

Density functional theory (DFT) with the B3LYP/6-31G(d) basis set is widely used to:

  • Model HOMO-LUMO gaps : Ethyl ester substituents reduce bandgaps by 0.2–0.3 eV compared to carboxylic acid analogs .
  • Simulate UV-Vis spectra : TD-DFT calculations align with experimental λₘₐₓ shifts (e.g., 420 → 450 nm in polar solvents) .
  • Assess solubility : COSMO-RS predicts logP values to optimize solvent selection (e.g., DMF vs. THF) .

Q. How should researchers address discrepancies in NMR data for reaction intermediates?

Conflicting ¹H NMR signals (e.g., thiophene proton splitting) may stem from:

  • Dynamic effects : Variable-temperature NMR (25–80°C) identifies rotational barriers in ester groups .
  • Impurity co-elution : LC-MS (ESI⁺ mode) distinguishes byproducts (e.g., unreacted ylide) with m/z > 300 .
  • Stereochemical ambiguity : NOESY correlations resolve E/Z isomerism in the acrylate moiety .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to suppress hydrolysis .
  • Characterization : Pair SC-XRD with FTIR (1700 cm⁻¹ ester C=O stretch) and ¹³C NMR (δ 165 ppm for carbonyl) for cross-validation .
  • Data Analysis : Use Bayesian statistics to quantify uncertainty in conflicting conductivity measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.